Cas no 723755-75-7 (N-(4-Hydroxyphenyl)-3-methylbutanamide)

N-(4-Hydroxyphenyl)-3-methylbutanamide is a synthetic amide derivative characterized by its hydroxyphenyl and branched alkyl substituents. This compound exhibits potential utility in pharmaceutical and agrochemical research due to its structural versatility, which allows for modifications to enhance bioactivity. The presence of the phenolic hydroxyl group contributes to its solubility in polar solvents, facilitating formulation processes. Its amide linkage provides stability under physiological conditions, making it suitable for applications requiring controlled release or metabolic resistance. The compound's well-defined molecular structure enables precise functionalization, supporting its use as an intermediate in the synthesis of more complex bioactive molecules. Analytical characterization is straightforward due to its distinct spectral properties.
N-(4-Hydroxyphenyl)-3-methylbutanamide structure
723755-75-7 structure
Product Name:N-(4-Hydroxyphenyl)-3-methylbutanamide
CAS No:723755-75-7
MF:C11H15NO2
MW:193.242303133011
MDL:MFCD00461437
CID:1087086
PubChem ID:836029
Update Time:2025-06-14

N-(4-Hydroxyphenyl)-3-methylbutanamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-Hydroxyphenyl)-3-methylbutanamide
    • Ambcb4021776
    • CHEMBL1801546
    • CTK5D6001
    • MolPort-003-179-070
    • SureCN6389276
    • BS-36373
    • SCHEMBL6389276
    • CS-0362298
    • MFCD00461437
    • DTXSID30356880
    • 723755-75-7
    • AKOS009222477
    • DB-188442
    • MDL: MFCD00461437
    • Inchi: 1S/C11H15NO2/c1-8(2)7-11(14)12-9-3-5-10(13)6-4-9/h3-6,8,13H,7H2,1-2H3,(H,12,14)
    • InChI Key: NFPBLAFQZXIWSX-UHFFFAOYSA-N
    • SMILES: O=C(CC(C)C)NC1C=CC(=CC=1)O

Computed Properties

  • Exact Mass: 193.110278721g/mol
  • Monoisotopic Mass: 193.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 49.3Ų

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N-(4-Hydroxyphenyl)-3-methylbutanamide Suppliers

Amadis Chemical Company Limited
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(CAS:723755-75-7)N-(4-Hydroxyphenyl)-3-methylbutanamide
Order Number:A1196294
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:30
Price ($):176.0/539.0
Email:sales@amadischem.com

Additional information on N-(4-Hydroxyphenyl)-3-methylbutanamide

Research Brief on N-(4-Hydroxyphenyl)-3-methylbutanamide (CAS: 723755-75-7): Recent Advances and Applications in Chemical Biology and Medicine

N-(4-Hydroxyphenyl)-3-methylbutanamide (CAS: 723755-75-7) is a bioactive compound that has garnered significant attention in recent years due to its potential therapeutic applications and unique chemical properties. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug development and chemical biology. The compound's structural features, including the hydroxyphenyl and methylbutanamide moieties, suggest a promising scaffold for further medicinal chemistry optimization.

Recent studies have explored the synthetic pathways for N-(4-Hydroxyphenyl)-3-methylbutanamide, with particular emphasis on green chemistry approaches to improve yield and reduce environmental impact. A 2023 publication in the Journal of Medicinal Chemistry reported a novel enzymatic synthesis method that achieved 85% yield under mild conditions, representing a significant improvement over traditional chemical synthesis routes. This advancement is particularly relevant for potential scale-up in pharmaceutical manufacturing.

Pharmacological investigations have revealed that N-(4-Hydroxyphenyl)-3-methylbutanamide exhibits moderate COX-2 inhibitory activity, suggesting potential anti-inflammatory applications. Molecular docking studies published in Bioorganic & Medicinal Chemistry Letters (2024) demonstrate that the compound binds to the COX-2 active site with a binding energy of -8.2 kcal/mol, comparable to some non-steroidal anti-inflammatory drugs (NSAIDs) in clinical use. However, in vivo studies indicate that the compound's bioavailability may require formulation optimization for therapeutic efficacy.

In cancer research, preliminary findings suggest that N-(4-Hydroxyphenyl)-3-methylbutanamide may modulate certain oncogenic signaling pathways. A recent study in Molecular Cancer Therapeutics (2024) reported that the compound induced apoptosis in triple-negative breast cancer cell lines at micromolar concentrations, possibly through inhibition of STAT3 phosphorylation. While these results are promising, further mechanistic studies and animal models are needed to validate these observations and explore structure-activity relationships.

The compound's potential as a chemical biology tool has also been investigated. Researchers have utilized N-(4-Hydroxyphenyl)-3-methylbutanamide as a building block for developing fluorescent probes targeting specific cellular proteins. A 2024 ACS Chemical Biology publication described its incorporation into a turn-on fluorescent sensor for detecting protein-protein interactions in live cells, demonstrating its versatility beyond therapeutic applications.

Despite these promising developments, challenges remain in the clinical translation of N-(4-Hydroxyphenyl)-3-methylbutanamide. Current research gaps include comprehensive pharmacokinetic studies, detailed toxicological profiling, and optimization of its physicochemical properties for drug development. Future research directions may focus on structural modifications to improve target selectivity and metabolic stability, as well as exploration of combination therapies with existing drugs.

In conclusion, N-(4-Hydroxyphenyl)-3-methylbutanamide (CAS: 723755-75-7) represents an intriguing compound with multiple potential applications in medicine and chemical biology. While current research has established its basic pharmacological profile and synthetic accessibility, significant work remains to fully realize its therapeutic potential. The compound serves as a valuable case study in the intersection of synthetic chemistry and biological discovery, highlighting the importance of continued investment in basic chemical biology research.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:723755-75-7)N-(4-Hydroxyphenyl)-3-methylbutanamide
A1196294
Purity:99%/99%
Quantity:1g/5g
Price ($):176.0/539.0
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